

# A Comparative Safety Analysis of Pemigatibnib Versus Other FGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of selective Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of various cancers harboring FGFR alterations. Pemigatinib, a potent and selective inhibitor of FGFR1, 2, and 3, has demonstrated notable efficacy in specific patient populations. However, a comprehensive understanding of its safety profile in relation to other approved FGFR TKIs is crucial for informed clinical decision-making and future drug development. This guide provides an objective comparison of the safety profiles of pemigatinib against other prominent FGFR TKIs, namely erdafitinib, infigratinib, and futibatinib, supported by data from their respective pivotal clinical trials.

### **Comparative Safety Profiles: A Tabular Overview**

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for pemigatinib (FIGHT-202), erdafitinib (BLC2001), infigratinib (a phase 2 study), and futibatinib (FOENIX-CCA2). It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and methodologies.

# Table 1: Common Non-Ocular Adverse Events (All Grades, %)



| Adverse Event                            | Pemigatinib<br>(FIGHT-202) | Erdafitinib<br>(BLC2001) | Infigratinib<br>(CBGJ398X220<br>4) | Futibatinib<br>(FOENIX-<br>CCA2) |
|------------------------------------------|----------------------------|--------------------------|------------------------------------|----------------------------------|
| Hyperphosphate<br>mia                    | 58.5                       | 78                       | 82                                 | 85                               |
| Alopecia                                 | 49.7                       | -                        | 38                                 | 33                               |
| Diarrhea                                 | 47.6                       | 54                       | 24                                 | 28                               |
| Nail Toxicity                            | -                          | 19                       | 57                                 | -                                |
| Fatigue                                  | 43.5                       | 33                       | 44                                 | 25                               |
| Dysgeusia                                | 40.8                       | 41                       | 32                                 | -                                |
| Nausea                                   | 41.5                       | 22                       | -                                  | -                                |
| Constipation                             | -                          | -                        | 30                                 | -                                |
| Stomatitis                               | -                          | 35                       | 56                                 | -                                |
| Dry Mouth                                | -                          | 46                       | 25                                 | 30                               |
| Dry Skin                                 | -                          | -                        | 23                                 | 27                               |
| Decreased<br>Appetite                    | -                          | -                        | 22                                 | -                                |
| Vomiting                                 | -                          | -                        | 21                                 | -                                |
| Arthralgia                               | -                          | -                        | 32                                 | -                                |
| Abdominal Pain                           | -                          | -                        | 26                                 | -                                |
| Palmar-plantar<br>erythrodysesthes<br>ia | -                          | -                        | 33                                 | -                                |

Data compiled from published results of the respective clinical trials.[1][2][3][4][5]

## **Table 2: Ocular Adverse Events (All Grades, %)**



| Adverse Event                 | Pemigatinib<br>(FIGHT-202) | Erdafitinib<br>(BLC2001) | Infigratinib<br>(CBGJ398X220<br>4) | Futibatinib<br>(FOENIX-<br>CCA2) |
|-------------------------------|----------------------------|--------------------------|------------------------------------|----------------------------------|
| Dry Eye                       | -                          | -                        | 44                                 | -                                |
| Blurred Vision                | -                          | -                        | 21                                 | -                                |
| Central Serous<br>Retinopathy | -                          | 27                       | 17                                 | -                                |

Data compiled from published results of the respective clinical trials.[4][5][6][7]

**Table 3: Grade ≥3 Adverse Events of Interest (%)** 

| Adverse Event                 | Pemigatinib<br>(FIGHT-202) | Erdafitinib<br>(BLC2001) | Infigratinib<br>(CBGJ398X220<br>4) | Futibatinib<br>(FOENIX-<br>CCA2) |
|-------------------------------|----------------------------|--------------------------|------------------------------------|----------------------------------|
| Hypophosphate<br>mia          | 14.3                       | -                        | -                                  | -                                |
| Stomatitis                    | -                          | 14                       | -                                  | -                                |
| Hyponatremia                  | -                          | 11                       | -                                  | -                                |
| Central Serous<br>Retinopathy | -                          | -                        | 1                                  | -                                |

Data compiled from published results of the respective clinical trials.[1][7][8]

## **Experimental Protocols for Safety Assessment**

The safety and tolerability of FGFR TKIs in clinical trials are rigorously evaluated through standardized methodologies. The core components of these protocols typically include:

 Adverse Event (AE) Monitoring and Reporting: All AEs are recorded from the time a patient provides informed consent until a specified period after the last dose of the investigational drug.[9] AEs are graded for severity, typically using the National Cancer Institute's Common



Terminology Criteria for Adverse Events (CTCAE).[9] The relationship of the AE to the study drug is also assessed by the investigator.[10]

- Regular Clinical Assessments: Patients undergo regular physical examinations, and vital signs are monitored at predefined intervals throughout the study.
- Laboratory Tests: Comprehensive laboratory tests, including hematology, clinical chemistry
  (with a particular focus on phosphate and calcium levels for FGFR inhibitors), and urinalysis,
  are conducted at baseline and at regular intervals during the trial to monitor for any druginduced abnormalities.
- Ophthalmologic Examinations: Given the known class effect of ocular toxicities with FGFR inhibitors, specialized ophthalmologic examinations are a critical component of safety monitoring. These often include visual acuity testing, slit-lamp examination, and optical coherence tomography (OCT) to detect and monitor for conditions such as central serous retinopathy and retinal pigment epithelial detachment.[11]
- Dose Modification Guidelines: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations in the event of certain AEs of a particular grade, allowing for the management of toxicities while aiming to maintain therapeutic benefit.

## Visualizing Key Pathways and Processes

To better understand the context of pemigatinib's mechanism and the evaluation of its safety, the following diagrams illustrate the FGFR signaling pathway and a generalized workflow for a clinical trial assessing an FGFR TKI.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the point of inhibition by pemigatinib.





Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial assessing the safety of an FGFR TKI.



#### **Discussion and Conclusion**

The safety profiles of pemigatinib and other FGFR TKIs are generally manageable and consistent with their on-target effects. Hyperphosphatemia is a class-wide effect, resulting from the inhibition of FGFR-mediated phosphate regulation. Ocular toxicities, such as central serous retinopathy and dry eye, are also recognized adverse events associated with this class of drugs, necessitating regular ophthalmologic monitoring.

Differences in the incidence of specific adverse events, such as the higher rates of nail toxicity and stomatitis with infigratinib, or alopecia with pemigatinib, may be attributable to variations in kinase selectivity profiles, dosing schedules, and patient populations across the different clinical trials.

In conclusion, while pemigatinib shares common class-related adverse events with other FGFR TKIs, a nuanced understanding of the differences in their safety profiles is essential for optimizing patient management. This includes proactive monitoring and management of known toxicities to ensure that patients can derive the maximum benefit from these targeted therapies. Further research, including head-to-head comparative trials and real-world evidence, will continue to refine our understanding of the comparative safety of these important anticancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 2. Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. fda.gov [fda.gov]







- 5. Truseltiq (Infigratinib) New Targeted Therapy FDA Approved for Advanced or Metastatic Cholangiocarcinoma Harboring FGFR2 Alterations [jhoponline.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. txwb.crab.org [txwb.crab.org]
- 10. Adverse Event Reporting in Cancer Clinical Trials: Incorporating Patient-Reported Methods. A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Pemigatibnib Versus
  Other FGFR Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1191782#benchmarking-the-safety-profile-of-pemigatinib-against-other-fgfr-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com